molecular formula C17H11F3O3 B5865275 7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No. B5865275
M. Wt: 320.26 g/mol
InChI Key: LBAPKNOUCQCFNA-UHFFFAOYSA-N
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Description

7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, also known as TFC-007, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TFC-007 belongs to the class of coumarin derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Methods : The synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid is an example of efficient synthesis methods involving the compound. This process offers approximately 60% yield, highlighting the compound's utility in organic synthesis (Sosnovskikh & Usachev, 2002).

Chemical Reactions and Transformations

  • Domino Reactions : The compound participates in domino reactions to synthesize functionalized dibenzopyrans, showcasing its role in complex organic transformations (Korotaev et al., 2013).

  • Green Chemistry Synthesis : An oxidant-free, three-component synthesis of biologically significant derivatives of the compound demonstrates its applicability in green chemistry. This synthesis technique emphasizes environmental sustainability (Vachan et al., 2019).

Applications in Detection and Sensing

  • Mercury Detection : The compound has been used in the design of fluorometric probes for mercury detection. This application showcases its potential in environmental monitoring and public health (Mubarok et al., 2016).

  • Three-Component Reactions : It is involved in three-component reactions leading to certain dioates, highlighting its versatility in complex organic reactions (Asghari et al., 2014).

Fluorinated Compound Synthesis

  • Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, where this compound plays a role, is of increasing interest in pharmaceuticals, showcasing its importance in medicinal chemistry (Shahi et al., 2019).

Antibacterial Applications

  • Antibacterial Activity : Coumarine derivatives of the compound have been explored for their antibacterial activity, indicating its potential applications in developing new antimicrobial agents (Behrami & Vaso, 2017).

properties

IUPAC Name

7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O3/c18-17(19,20)13-3-1-2-11(8-13)10-22-14-6-4-12-5-7-16(21)23-15(12)9-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPKNOUCQCFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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